molecular formula C3HBr2N3O2 B13981098 4,5-dibromo-2-nitro-1H-imidazole

4,5-dibromo-2-nitro-1H-imidazole

Cat. No.: B13981098
M. Wt: 270.87 g/mol
InChI Key: PLMIUBJSGJTLRD-UHFFFAOYSA-N
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Description

4,5-Dibromo-2-nitro-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two bromine atoms at the 4 and 5 positions and a nitro group at the 2 position. It is a significant intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,5-Dibromo-2-nitro-1H-imidazole can be synthesized through the bromination of 4-nitroimidazole. The process typically involves the use of bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired positions. The reaction is usually carried out in a solvent such as acetic acid or dichloromethane, and the temperature is maintained at a moderate level to prevent over-bromination .

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and overall production rate. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromo-2-nitro-1H-imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or dimethylformamide, and mild heating.

    Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of substituted imidazoles with various functional groups replacing the bromine atoms.

    Reduction: Formation of 4,5-dibromo-2-amino-1H-imidazole.

    Oxidation: Potential formation of higher oxidation state compounds, though less common.

Scientific Research Applications

4,5-Dibromo-2-nitro-1H-imidazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting bacterial and fungal infections.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,5-dibromo-2-nitro-1H-imidazole is primarily related to its ability to interact with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components such as DNA and proteins. The bromine atoms may also contribute to the compound’s reactivity by facilitating interactions with nucleophilic sites in biological targets .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-nitro-1H-imidazole: Similar structure but with only one bromine atom.

    4,5-Dichloro-2-nitro-1H-imidazole: Chlorine atoms instead of bromine.

    4,5-Dibromo-1H-imidazole: Lacks the nitro group.

Uniqueness

4,5-Dibromo-2-nitro-1H-imidazole is unique due to the combination of bromine and nitro substituents, which confer distinct chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of specialized pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C3HBr2N3O2

Molecular Weight

270.87 g/mol

IUPAC Name

4,5-dibromo-2-nitro-1H-imidazole

InChI

InChI=1S/C3HBr2N3O2/c4-1-2(5)7-3(6-1)8(9)10/h(H,6,7)

InChI Key

PLMIUBJSGJTLRD-UHFFFAOYSA-N

Canonical SMILES

C1(=C(N=C(N1)[N+](=O)[O-])Br)Br

Origin of Product

United States

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